molecular formula C13H23N2O4PS B14684031 Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester CAS No. 31971-68-3

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester

Katalognummer: B14684031
CAS-Nummer: 31971-68-3
Molekulargewicht: 334.37 g/mol
InChI-Schlüssel: MPBQHLHEVDGUJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is known for its unique structure, which includes a pyridazinyl ring substituted with a pentyloxy group.

Vorbereitungsmethoden

The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinyl compounds. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorothioate oxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, resulting in the formation of phosphorothioate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace the pentyloxy group, forming different phosphorothioate esters.

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Wirkmechanismus

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect. The specific pathways involved depend on the enzyme targeted by the compound.

Vergleich Mit ähnlichen Verbindungen

Phosphorothioic acid, O,O-diethyl O-(6-(pentyloxy)-3-pyridazinyl) ester can be compared with other similar compounds, such as:

    Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: This compound has a similar structure but with different substituents on the pyrimidinyl ring.

    Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: This compound features an ethylthio group instead of a pentyloxy group.

    Phosphorodithioic acid, O,O-diethyl ester: This compound has a dithio structure, making it distinct from the phosphorothioate structure.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

31971-68-3

Molekularformel

C13H23N2O4PS

Molekulargewicht

334.37 g/mol

IUPAC-Name

diethoxy-(6-pentoxypyridazin-3-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H23N2O4PS/c1-4-7-8-11-16-12-9-10-13(15-14-12)19-20(21,17-5-2)18-6-3/h9-10H,4-8,11H2,1-3H3

InChI-Schlüssel

MPBQHLHEVDGUJW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=NN=C(C=C1)OP(=S)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.